molecular formula C34H38O13 B15144946 methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

Cat. No.: B15144946
M. Wt: 654.7 g/mol
InChI Key: GVKXFVCXBFGBCD-YKBYZOLHSA-N
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Description

Methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxylate is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core cyclopentabbenzofuran structure, followed by the introduction of various substituents through a series of reactions such as esterification, hydroxylation, and methoxylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with various molecular targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups and stereocenters allow it to bind to these targets in a highly specific manner, potentially modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other cyclopentabbenzofuran derivatives with different substituents. The unique combination of functional groups and stereocenters in this compound distinguishes it from others, potentially offering different biological activities and applications. Some similar compounds include:

  • Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-oxabicyclo[3.2.1]octane-2-carboxylate
  • Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate

Properties

Molecular Formula

C34H38O13

Molecular Weight

654.7 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32?,33+,34+/m1/s1

InChI Key

GVKXFVCXBFGBCD-YKBYZOLHSA-N

Isomeric SMILES

CO[C@H]1C(O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O

Canonical SMILES

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O

Origin of Product

United States

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